Orion

Description

See also: Triamcinolone (has active moiety).

Properties

IUPAC Name |

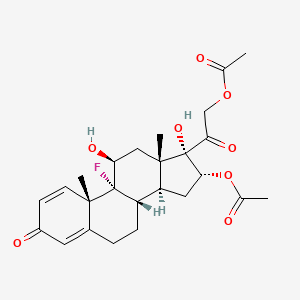

[2-(16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMPVBXKDAHORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Darolutamide, an Orion Corporation Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darolutamide, developed by Orion Corporation and Bayer, is a structurally distinct, potent second-generation androgen receptor inhibitor (ARi).[1][2] It is an oral, non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][3][4] This document provides a detailed technical overview of the core mechanism of action of darolutamide, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

Prostate cancer cell growth is predominantly driven by androgens, such as testosterone and dihydrotestosterone (DHT), which bind to and activate the androgen receptor (AR), a ligand-activated transcription factor.[3][5] Darolutamide functions as a selective and potent competitive antagonist of the androgen receptor.[4][6] Its mechanism involves a multi-faceted inhibition of the AR signaling pathway:

-

Competitive Inhibition of Ligand Binding: Darolutamide binds with high affinity to the ligand-binding domain of the AR, directly competing with androgens.[3][7] This prevents the conformational changes in the receptor that are necessary for its activation.[7]

-

Inhibition of Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm to the nucleus. Darolutamide effectively inhibits this process, sequestering the AR in the cytoplasm and preventing it from reaching its nuclear targets.[3][4][7]

-

Blockade of AR-Mediated Transcription: By preventing nuclear translocation, darolutamide blocks the AR from binding to androgen response elements (AREs) on the DNA. This leads to a significant reduction in the transcription of androgen-dependent genes that are crucial for the proliferation and survival of prostate cancer cells.[4][7][8]

-

Inhibition of Enhancer and Super-Enhancer Activation: Darolutamide has been shown to strongly deplete the AR from gene regulatory regions, thereby blocking the activation of enhancers and super-enhancers that are critical for the expression of key oncogenes in prostate cancer.[8][9] This includes the reduced recruitment of essential co-factors like FOXA1 to the chromatin.[8][9]

This comprehensive blockade of the AR signaling pathway ultimately leads to decreased proliferation of prostate cancer cells and potent antitumor activity.[5] Notably, darolutamide is also effective against several known AR mutants that confer resistance to other antiandrogen therapies.[6][10]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing the efficacy of darolutamide.

References

- 1. What is Darolutamide used for? [synapse.patsnap.com]

- 2. This compound and Bayer expand clinical development program for darolutamide in prostate cancer [orionpharma.com]

- 3. What is the mechanism of Darolutamide? [synapse.patsnap.com]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]

- 6. Darolutamide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Darolutamide antagonizes androgen signaling by blocking enhancer and super-enhancer activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Sites of the Drosophila Chemokine-like Protein "Orion"

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Drosophila melanogaster protein Orion is a secreted, chemokine-like protein that plays a crucial role in the development and remodeling of the nervous system. It functions as a critical signaling molecule, mediating the recognition and subsequent phagocytic clearance of degenerating neurons by glial cells. This process is essential for maintaining a healthy nervous system by removing cellular debris that could otherwise lead to inflammation and neurodegeneration. Understanding the specific binding interactions of this compound is paramount for elucidating the molecular mechanisms of neuronal remodeling and for the potential development of therapeutic strategies for neurodegenerative diseases.

This technical guide provides a comprehensive overview of the known binding sites of the this compound protein, the associated signaling pathways, and the experimental methodologies used to characterize these interactions.

This compound Protein Binding Sites and Interactions

The primary function of this compound in neuronal remodeling is to act as a molecular bridge, connecting dying neurons with phagocytic cells. This is achieved through specific interactions with molecules on the surfaces of both cell types.

1. Binding to Phosphatidylserine (PS) on Degenerating Neurons:

This compound directly binds to phosphatidylserine (PS), an "eat-me" signal that is exposed on the outer leaflet of the plasma membrane of apoptotic or degenerating neurons. This interaction is a key step in marking damaged neuronal components for removal. While the precise binding affinity has not been explicitly quantified in the available literature, studies suggest a high-affinity interaction, as this compound can effectively compete with Annexin V, a known PS-binding protein, for binding to injured dendrites.

2. Interaction with the Draper Receptor on Phagocytic Cells:

Following its binding to PS on the neuronal surface, this compound is recognized by the Draper (Drpr) receptor, which is expressed on the surface of phagocytic glial cells, such as astrocytes, and epidermal cells. Draper is a homolog of the mammalian MEGF10 and is a key receptor involved in the engulfment of cellular debris in Drosophila. The this compound-Draper interaction initiates the downstream signaling cascade within the phagocytic cell, leading to the engulfment and degradation of the targeted neuronal material.

Quantitative Data on this compound Protein Binding

A thorough review of the primary literature did not yield specific quantitative binding affinities (e.g., dissociation constants, Kd) for the interaction of this compound with either phosphatidylserine or the Draper receptor. The characterization of these interactions has been largely qualitative, focusing on the functional outcomes of binding. The table below is provided as a template for when such data becomes available through future research.

| Binding Partner | Method | Binding Affinity (Kd) | Reference |

| Phosphatidylserine (PS) | Not Available | Not Available | |

| Draper (Drpr) Receptor | Not Available | Not Available |

Signaling Pathway of this compound-Mediated Phagocytosis

The signaling pathway initiated by this compound is a critical component of neuronal remodeling. The following diagram illustrates the key steps in this process, from the secretion of this compound to the engulfment of the degenerating neuron.

Caption: this compound-mediated phagocytosis signaling pathway.

Experimental Protocols

The following sections detail the key experimental methodologies used to elucidate the binding interactions of the this compound protein.

Liposome Co-sedimentation Assay for this compound-Phosphatidylserine Binding

This assay is used to determine if a protein of interest can directly bind to specific lipids embedded in a liposome, a synthetic lipid vesicle.

Principle: Liposomes containing a specific lipid of interest (in this case, phosphatidylserine) are incubated with the purified this compound protein. If this compound binds to the liposomes, it will co-sediment with them during ultracentrifugation. The presence

Darolutamide: A Technical Guide to a Novel Androgen Receptor Inhibitor

A Whitepaper on the Discovery, Mechanism, and Clinical Development of an Orion Corporation Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

Darolutamide, a second-generation androgen receptor inhibitor (ARI), represents a significant advancement in the treatment of prostate cancer. Developed by this compound Corporation in partnership with Bayer, this compound, also known as ODM-201, has a distinct chemical structure that confers a high binding affinity for the androgen receptor and a favorable safety profile.[1][2][3] This technical guide provides an in-depth overview of the discovery and history of darolutamide, its mechanism of action, and a summary of its key quantitative data from preclinical and clinical studies. Detailed experimental protocols for foundational assays are provided, along with visualizations of key pathways and processes to facilitate a comprehensive understanding of this therapeutic agent.

Discovery and History

The journey of darolutamide began at this compound Corporation, a Finnish pharmaceutical company, with a screening campaign utilizing an AR transactivation assay in AR-HEK293 cells to identify novel androgen receptor antagonists.[4] this compound Corporation reported the discovery of darolutamide in 2010 and filed for a patent in October of the same year, which was subsequently published in May 2011.[5][6] The compound, then designated ODM-201, entered Phase I clinical trials in April 2011.[5]

Recognizing the potential of the compound, this compound Corporation entered into a partnership with Bayer HealthCare for the co-development of darolutamide.[5][7] This collaboration propelled the molecule through rigorous clinical evaluation. A pivotal moment in its history was the U.S. Food and Drug Administration (FDA) approval in July 2019 for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC), granted under the agency's priority review designation.[5][7] This approval was largely based on the positive outcomes of the Phase III ARAMIS trial.[5][8] Subsequently, darolutamide, marketed under the brand name Nubeqa®, has received approval in numerous countries for various stages of prostate cancer.[9]

Mechanism of Action

Darolutamide is a potent non-steroidal androgen receptor inhibitor (ARi).[10][11] Its therapeutic effect is achieved through a multi-faceted antagonism of the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and survival.[12][13] The mechanism can be broken down into three primary steps:

-

Competitive Inhibition of Androgen Binding: Darolutamide competitively binds to the ligand-binding domain of the androgen receptor with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[12][13][14]

-

Inhibition of Nuclear Translocation: Upon androgen binding, the androgen receptor typically undergoes a conformational change and translocates from the cytoplasm to the nucleus. Darolutamide prevents this critical step.[12][13][14]

-

Inhibition of AR-Mediated Transcription: By blocking nuclear translocation, darolutamide prevents the androgen receptor from binding to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of genes that promote prostate cancer cell proliferation and survival.[12][13][14]

A unique characteristic of darolutamide is its distinct molecular structure, which contributes to its high antagonistic activity and may be responsible for its limited penetration of the blood-brain barrier, potentially leading to a lower incidence of central nervous system-related side effects compared to other ARis.[4][15]

Quantitative Data

The following tables summarize key quantitative data for darolutamide and its major active metabolite, keto-darolutamide.

Table 1: In Vitro Activity

| Compound | Parameter | Value | Assay Type | Cell Line/Receptor Source |

| Darolutamide | Kᵢ | 11 nM | Competitive AR Binding Assay | Not Specified |

| Darolutamide | IC₅₀ | 26 nM | In vitro assay | AR-HEK293 cells |

| Keto-darolutamide | Kᵢ | 8 nM | Competitive AR Binding Assay | Not Specified |

| Keto-darolutamide | IC₅₀ | 38 nM | In vitro assay | Not Specified |

Data sourced from Wikipedia.[5]

Table 2: Pharmacokinetic Properties

| Parameter | Value | Conditions |

| Absolute Bioavailability | ~30% | Fasted |

| Bioavailability with Food | Increased by 2.0 to 2.5-fold | With food |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~4 hours | Single 600 mg oral dose |

| Steady-State Cₘₐₓ | 4.79 mg/L | 600 mg twice daily |

| Steady-State AUC₀₋₁₂ | 52.82 h•µg/mL | 600 mg twice daily |

| Apparent Volume of Distribution (Vd/F) | 119 L | Intravenous administration |

| Plasma Protein Binding | 92% (Darolutamide), 99.8% (Keto-darolutamide) | Mainly to albumin |

| Effective Half-Life (t₁/₂) | ~20 hours | In patients |

| Metabolism | Primarily CYP3A4, UGT1A9, UGT1A1 | Hepatic |

| Excretion | ~63.4% in urine, ~32.4% in feces | Within 7 days |

Data sourced from FDA prescribing information and clinical pharmacology studies.[16][17]

Experimental Protocols

Radioligand Competition Binding Assay for Androgen Receptor

This protocol outlines a representative method for determining the binding affinity of a test compound like darolutamide to the androgen receptor.

Objective: To determine the binding affinity (IC₅₀ and/or Kᵢ) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the Androgen Receptor.[18]

Materials: [18]

-

Androgen Receptor Source: Recombinant human Androgen Receptor or cell lysates from AR-expressing cell lines (e.g., LNCaP).

-

Radioligand: A tritiated AR agonist, such as [³H]-Mibolerone, at a concentration near its dissociation constant (Kd) for the AR.

-

Test Compound: Darolutamide, dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

-

Assay Buffer: Tris-HCl buffer to maintain pH and protein stability.

-

Wash Buffer: Cold buffer to separate bound from unbound radioligand.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Filtration Apparatus: To separate bound and free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure: [18]

-

Preparation of Reagents: Prepare serial dilutions of darolutamide and the radioligand in the assay buffer.[18]

-

Incubation: In a multi-well plate, incubate the Androgen Receptor source with the various concentrations of darolutamide for a predetermined time at a specific temperature (e.g., 2-4 hours at 4°C) to allow for competitive binding.[18]

-

Addition of Radioligand: Add the radiolabeled ligand to the wells and continue the incubation to allow the binding to reach equilibrium.[18]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a filtration apparatus. The filter will trap the AR-bound radioligand, while the unbound radioligand will pass through.[18]

-

Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of darolutamide. The IC₅₀ value is the concentration of darolutamide that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cell Viability and Spheroid Formation Assays

These assays are crucial for assessing the in vitro efficacy of darolutamide on prostate cancer cell lines.

Objective: To evaluate the effect of darolutamide on the viability and growth of androgen-dependent prostate cancer cells.[19][20]

Cell Lines: Androgen-dependent prostate cancer cell lines such as LAPC-4 or VCaP.[19][20]

Procedure for Cell Viability (e.g., MTS Assay):

-

Cell Seeding: Seed the prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of darolutamide (and a vehicle control) for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions. The MTS reagent is bioreduced by viable cells into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of darolutamide to determine the IC₅₀ for cell growth inhibition.

Procedure for Spheroid Formation: [19][20]

-

Spheroid Culture: Culture prostate cancer cells in ultra-low attachment plates to promote the formation of 3D spheroids.

-

Compound Treatment: Once spheroids are formed, treat them with various concentrations of darolutamide.

-

Monitoring Spheroid Growth: Monitor and measure the size of the spheroids over time using microscopy and image analysis software.

-

Data Analysis: Compare the growth of darolutamide-treated spheroids to control spheroids to assess the inhibitory effect on 3D cell growth.

Visualizations

Androgen Receptor Signaling Pathway and Darolutamide Inhibition

Caption: Mechanism of action of darolutamide on the androgen receptor signaling pathway.

Experimental Workflow: AR Competitive Binding Assay

Caption: Workflow for a typical androgen receptor competitive binding assay.

Logical Flow of Clinical Development

Caption: Logical progression of the clinical development of darolutamide.

Conclusion

Darolutamide, a product of this compound Corporation's discovery efforts, has established itself as a valuable therapeutic option in the management of prostate cancer. Its unique chemical structure underpins a potent and multifaceted mechanism of action against the androgen receptor. Supported by robust preclinical and clinical data, darolutamide offers a significant improvement in metastasis-free survival for patients with nmCRPC, with a safety profile that distinguishes it from other agents in its class.[21] This technical guide has provided a comprehensive overview of darolutamide, from its origins to its clinical application, to serve as a valuable resource for the scientific and drug development community.

References

- 1. journalforclinicalstudies.com [journalforclinicalstudies.com]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Darolutamide: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Darolutamide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. U.S. FDA approves darolutamide, a new treatment for men with non-metastatic castration-resistant prostate cancer (nmCRPC) [orionpharma.com]

- 9. Inside information: Phase III ARANOTE trial of darolutamide in combination with androgen deprivation therapy in men with metastatic hormone-sensitive prostate cancer meets primary endpoint [orionpharma.com]

- 10. cancercareontario.ca [cancercareontario.ca]

- 11. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]

- 12. NUBEQA® (darolutamide) | Mechanism of Action [pro.bayer.co.uk]

- 13. What is the mechanism of Darolutamide? [synapse.patsnap.com]

- 14. urology-textbook.com [urology-textbook.com]

- 15. onclive.com [onclive.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy and safety outcomes of darolutamide in patients with non-metastatic castration-resistant prostate cancer with comorbidities and concomitant medications from the randomised phase 3 ARAMIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function and Activity of Orion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orion is a secreted, chemokine-like protein in Drosophila melanogaster that plays a pivotal role in the developmental and injury-induced remodeling of the nervous system. It functions as a critical signaling molecule, orchestrating the recognition and phagocytic clearance of degenerating neuronal fragments by glial cells. This technical guide provides an in-depth overview of the biological function and activity of this compound, with a focus on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its role. All quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

The precise wiring of the nervous system requires intricate processes of neuronal remodeling, including the pruning of unnecessary axons and dendrites. This process is essential for normal development and is also activated in response to injury. A key step in neuronal remodeling is the efficient removal of degenerating neuronal debris by phagocytic cells, primarily glia. The failure of this clearance process can lead to inflammation and neurodegeneration.

In Drosophila, the chemokine-like protein this compound has emerged as a key regulator of this process.[1][2] this compound acts as a bridging molecule, linking the "eat-me" signal phosphatidylserine (PS), exposed on the surface of degenerating neurons, to the Draper (Drpr) receptor on phagocytic glial cells.[3][4] This interaction triggers a signaling cascade within the glia, leading to the engulfment and degradation of the neuronal debris. This guide will delve into the molecular mechanisms of this compound's function, its role in different glial cell types, and the experimental approaches used to study this important signaling pathway.

This compound's Role in Neuronal Remodeling

This compound is indispensable for the proper pruning of axons during the development of the Drosophila mushroom bodies, the learning and memory center of the fly brain.[2] It is also required for the clearance of degenerating dendrites following injury.[3][4] Studies have shown that in the absence of this compound, axonal debris is not efficiently cleared by astrocytes, leading to significant defects in neuronal circuitry.[2]

This compound's function is not limited to astrocytes. It is also essential for the phagocytic activity of other glial cell types, including cortex and ensheathing glia, in the removal of peptidergic and other neurons during development.[5] This suggests that this compound is a broadly utilized signal for glial-mediated clearance of neuronal debris throughout the nervous system.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from studies on this compound's function.

| Table 1: Quantification of Mushroom Body Axon Pruning Defects in this compound Mutants | |

| Genotype | Percentage of Brains with Unpruned Axons |

| Wild-type | 0% |

| This compound mutant | 100% |

| This compound mutant with this compound rescue | 0% |

| Data adapted from Boulanger et al., 2021.[2] |

| Table 2: Quantification of Dendrite Debris Clearance after Injury | |

| Genotype | Percentage of Uncleared Dendritic Debris |

| Wild-type | ~5% |

| This compound mutant | ~95% |

| drpr mutant | ~95% |

| Data adapted from Ji et al., 2023.[3][4] |

| Table 3: Quantification of Glial Phagocytosis of Neuronal Debris | |

| Condition | Phagocytic Index (Debris per Glial Cell) |

| Control | High |

| This compound knockdown in neurons | Low |

| Draper knockdown in glia | Low |

| Data adapted from Perron et al., 2023.[5] |

Signaling Pathways Involving this compound

This compound functions as a bridging molecule in a conserved signaling pathway that mediates the recognition and engulfment of apoptotic cells and degenerating neurites.

Caption: The this compound-Draper signaling pathway for phagocytosis.

This diagram illustrates the core signaling cascade. Phosphatidylserine (PS) is exposed on the outer leaflet of the plasma membrane of degenerating neurons. The secreted chemokine this compound binds to this exposed PS. This this compound-PS complex is then recognized by the Draper receptor on the surface of phagocytic glial cells. The binding of the this compound-PS complex to Draper activates downstream signaling within the glial cell, leading to the activation of the engulfment machinery and the formation of a phagosome to internalize and degrade the neuronal debris.

Experimental Protocols

Immunohistochemistry for this compound in Drosophila Brains

This protocol is adapted from methodologies described in Boulanger et al., 2021 and Perron et al., 2023.[2][5]

Materials:

-

Drosophila adult brains

-

Schneider's Insect Medium

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

0.3% Triton X-100 in PBS (PBT)

-

Blocking solution: 5% Normal Goat Serum in PBT

-

Primary antibody: anti-Orion antibody (custom generated or commercially available)

-

Secondary antibody: fluorescently-conjugated anti-rabbit IgG

-

Mounting medium

-

Microscope slides and coverslips

Procedure:

-

Dissect adult Drosophila brains in cold Schneider's Insect Medium.

-

Fix the brains in 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the brains three times for 10 minutes each in PBT.

-

Block the brains in blocking solution for 1 hour at room temperature.

-

Incubate the brains in primary antibody diluted in blocking solution overnight at 4°C.

-

Wash the brains three times for 10 minutes each in PBT.

-

Incubate the brains in secondary antibody diluted in PBT for 2 hours at room temperature in the dark.

-

Wash the brains three times for 10 minutes each in PBT.

-

Mount the brains in mounting medium on a microscope slide.

-

Image the brains using a confocal microscope.

In Vivo Phagocytosis Assay

This protocol is based on the laser-axotomy model described in Ji et al., 2023.[3][4]

Materials:

-

Drosophila larvae expressing a fluorescent reporter in specific neurons (e.g., UAS-mCD8::GFP)

-

Laser-scanning confocal microscope equipped with a laser for axotomy

-

Imaging chamber

Procedure:

-

Mount a larva in the imaging chamber.

-

Identify the neuron of interest using fluorescence microscopy.

-

Perform laser axotomy on a specific dendrite or axon.

-

Acquire images of the severed neurite and the surrounding glial cells at regular time intervals (e.g., every 30 minutes) for several hours.

-

Quantify the clearance of the fluorescently labeled debris over time. The disappearance of the fluorescent signal indicates engulfment by phagocytic cells.

Caption: Workflow for the in vivo phagocytosis assay.

Conclusion and Future Directions

The discovery of this compound and its role in the Draper signaling pathway has significantly advanced our understanding of the molecular mechanisms governing neuronal remodeling in Drosophila. This technical guide provides a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental protocols.

Future research in this area could focus on several key questions:

-

Identification of the Draper-binding domain of this compound: Pinpointing the specific region of the this compound protein that interacts with the Draper receptor will be crucial for understanding the molecular basis of their interaction.

-

Elucidation of the downstream signaling cascade: While it is known that Draper activation leads to phagocytosis, the specific intracellular signaling molecules that are activated downstream of Draper in response to this compound binding remain to be fully characterized.

-

Investigation of the role of this compound in neurodegenerative diseases: Given the importance of efficient debris clearance in preventing neuroinflammation, it will be important to investigate whether defects in this compound-like signaling pathways contribute to the pathogenesis of neurodegenerative diseases in mammals.

-

Therapeutic potential: A deeper understanding of the this compound-Draper pathway could open up new avenues for the development of therapeutic strategies to enhance the clearance of neuronal debris in the context of neurodegenerative diseases and central nervous system injury.

This guide serves as a valuable resource for researchers and drug development professionals interested in the fascinating biology of this compound and its potential as a therapeutic target. The provided data, protocols, and pathway diagrams offer a solid foundation for further exploration of this critical signaling pathway.

References

- 1. Chemokine-like this compound is involved in the transformation of glial cells into phagocytes in different developmental neuronal remodeling paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Axonal chemokine-like this compound induces astrocyte infiltration and engulfment during mushroom body neuronal remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Drosophila chemokine-like this compound bridges phosphatidylserine and Draper in phagocytosis of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

Orion Compound: A Technical Guide to Solubility and Stability

Disclaimer: The term "Orion" is associated with various commercial products and research platforms, including those from this compound Corporation, this compound Engineered Carbons, and this compound Biotechnology.[1][2][3] However, a specific chemical compound universally designated as "this compound" with a publicly available, detailed physicochemical profile could not be identified in the provided search results. This guide, therefore, presents a representative technical framework for the solubility and stability analysis of a hypothetical novel drug candidate, herein referred to as "this compound." The data and experimental protocols are illustrative and based on standard practices in the pharmaceutical industry.

Introduction

The successful development of a new chemical entity (NCE) into a viable drug product is critically dependent on its physicochemical properties. Among the most important of these are solubility and stability. This document provides a comprehensive overview of the solubility and stability profile of the hypothetical compound "this compound." The data presented herein are essential for formulation development, pharmacokinetic profiling, and ensuring the safety and efficacy of the final drug product.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. The solubility of this compound was assessed in various media relevant to the physiological environment and pharmaceutical processing.

Aqueous Solubility

The intrinsic solubility of this compound in aqueous media is a fundamental parameter. The pH-dependent solubility was determined to understand its behavior in different segments of the gastrointestinal tract.

Table 1: pH-Dependent Aqueous Solubility of this compound at 25°C

| pH | Solubility (µg/mL) | Method |

| 1.2 (Simulated Gastric Fluid) | 150.2 ± 8.5 | Shake-Flask |

| 4.5 (Acetate Buffer) | 75.8 ± 4.2 | Shake-Flask |

| 6.8 (Simulated Intestinal Fluid) | 25.1 ± 2.1 | Shake-Flask |

| 7.4 (Phosphate Buffer) | 10.5 ± 1.3 | Shake-Flask |

Solubility in Organic Solvents and Co-solvent Systems

Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the development of liquid formulations.

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Method |

| Ethanol | 25.6 ± 1.8 | HPLC |

| Propylene Glycol | 15.2 ± 1.1 | HPLC |

| PEG 400 | 30.8 ± 2.5 | HPLC |

| DMSO | > 100 | Visual |

Stability Profile

The chemical stability of an API is paramount to ensure that the patient receives the correct dose and that no toxic degradation products are formed during storage and administration. The stability of this compound was evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Solid-State Stability

The stability of this compound in its solid form was assessed under accelerated and long-term storage conditions.

Table 3: Solid-State Stability of this compound

| Condition | Duration | Assay (%) | Total Degradants (%) |

| 40°C / 75% RH | 6 Months | 99.2 | 0.8 |

| 25°C / 60% RH | 12 Months | 99.8 | 0.2 |

| Photostability (ICH Q1B) | 1.2 million lux hours | 98.5 | 1.5 |

Solution-State Stability

The stability of this compound in solution is critical for the development of liquid dosage forms and for understanding its behavior in vivo.

Table 4: Solution-State Stability of this compound (1 mg/mL) at 25°C

| Medium | pH | Duration | Assay (%) |

| 0.1 N HCl | 1.2 | 24 hours | 92.1 |

| Water | ~7.0 | 24 hours | 98.5 |

| 0.1 N NaOH | 13.0 | 24 hours | 85.4 |

Experimental Protocols

Shake-Flask Solubility Method

An excess amount of this compound was added to a specific volume of the test medium in a glass vial. The vials were then sealed and agitated in a temperature-controlled shaker bath at a constant temperature for 24 hours to ensure equilibrium was reached.[4] After 24 hours, the samples were centrifuged, and the supernatant was filtered through a 0.45 µm filter. The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method.

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection was used for the quantification of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Stability Indicating Method

For stability studies, the HPLC method was validated to be stability-indicating. This was achieved by subjecting a sample of this compound to forced degradation under acidic, basic, oxidative, and photolytic conditions. The method was shown to be able to separate the intact drug from its degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationship in Stability Testing

Caption: Logical Flow of Stress Testing for Stability Assessment.

Conclusion

The hypothetical compound this compound demonstrates pH-dependent aqueous solubility, with higher solubility in acidic conditions. It is sparingly soluble in common pharmaceutical co-solvents. The solid-state stability of this compound is acceptable under accelerated and long-term storage conditions, although some sensitivity to light is observed. In solution, this compound is more stable under neutral to slightly acidic conditions and degrades more rapidly in strongly acidic and basic environments. These findings are crucial for guiding the formulation development of this compound to ensure a stable and bioavailable drug product. Further studies on the degradation pathways and the identification of degradation products are recommended.

References

Orion's OB-004: A Technical Guide to In Vitro and In Vivo Effects of a Novel CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of OB-004, a novel C-C chemokine receptor type 2 (CCR2) antagonist developed by Orion Biotechnology. The document details the in vitro and in vivo effects of OB-004, offering insights into its mechanism of action and therapeutic potential. The information is compiled from publicly available data and supplemented with established experimental protocols relevant to the study of CCR2 antagonists.

Introduction to OB-004 and the CCL2/CCR2 Axis

The chemokine ligand 2 (CCL2) and its receptor CCR2 are key mediators in the inflammatory response, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling pathway is implicated in the pathogenesis of numerous diseases, including chronic inflammation, autoimmune disorders, and cancer.[1] OB-004 is a potent and selective antagonist of CCR2, designed to inhibit the downstream effects of CCL2 signaling and thereby modulate the inflammatory cascade.[2][3]

Data Presentation: In Vitro and In Vivo Efficacy

While specific quantitative data for OB-004 has not been publicly released, this section presents representative data for a potent CCR2 antagonist based on published literature for similar compounds. This information is intended to be illustrative of the expected in vitro and in vivo profile of a "best-in-class" CCR2 antagonist.

In Vitro Data

The in vitro efficacy of a CCR2 antagonist is typically evaluated through binding and functional assays to determine its potency in blocking the CCL2/CCR2 interaction and subsequent cellular responses.

Table 1: Representative In Vitro Efficacy of a CCR2 Antagonist

| Assay Type | Cell Line/System | Parameter | Value (nM) |

| Radioligand Binding Assay | Human Monocytes | IC50 | 5 - 20 |

| Chemotaxis Assay | Human Monocytes | IC50 | 1 - 10 |

Disclaimer: The quantitative values presented in this table are representative of potent CCR2 antagonists and are not specific to OB-004. They are provided for illustrative purposes to demonstrate the typical potency of such compounds.

This compound Biotechnology has stated that OB-004 is a "best-in-class CCR2 antagonist" based on "inhibition of in vitro signaling" and that it "completely blocks the CCR2-mediated transmigration of monocytes".[4]

In Vivo Data

The in vivo activity of OB-004 was assessed in a thioglycolate-induced peritonitis model, a standard method for evaluating the inhibition of monocyte trafficking.

Table 2: Representative In Vivo Efficacy of a CCR2 Antagonist in a Thioglycolate-Induced Peritonitis Model

| Animal Model | Dosing Regimen | Endpoint | Result |

| Mouse | Intraperitoneal injection | Monocyte infiltration into the peritoneum | Significant, dose-dependent reduction |

Disclaimer: The results in this table are qualitative summaries based on this compound Biotechnology's press releases for OB-004. Specific dosage and quantitative inhibition levels have not been disclosed.

According to this compound Biotechnology, OB-004 demonstrated "significant, dose-dependent inhibition of monocyte trafficking into the peritoneum" in this model.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize a CCR2 antagonist like OB-004.

In Vitro Experimental Protocols

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC50) of the CCR2 antagonist.

-

Materials:

-

Human monocyte cell line (e.g., THP-1) or primary human monocytes.

-

Radiolabeled CCL2 (e.g., ¹²⁵I-CCL2).

-

CCR2 antagonist (OB-004).

-

Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a suspension of human monocytes in binding buffer.

-

In a 96-well plate, add a fixed concentration of ¹²⁵I-CCL2 to each well.

-

Add varying concentrations of the CCR2 antagonist to the wells.

-

Add the cell suspension to each well and incubate at room temperature for 1-2 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition of radioligand binding against the log concentration of the antagonist.

-

2. Chemotaxis Assay

-

Objective: To assess the functional ability of the CCR2 antagonist to inhibit CCL2-induced cell migration.

-

Materials:

-

Human monocyte cell line (e.g., THP-1) or primary human monocytes.

-

Recombinant human CCL2.

-

CCR2 antagonist (OB-004).

-

Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size inserts).

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA).

-

Cell viability stain (e.g., Calcein-AM).

-

Fluorescence plate reader.

-

-

Procedure:

-

Label the monocytes with Calcein-AM.

-

Pre-incubate the labeled cells with varying concentrations of the CCR2 antagonist for 30 minutes.

-

Add assay medium containing a chemoattractant concentration of CCL2 to the lower chamber of the chemotaxis plate.

-

Add the pre-treated cell suspension to the upper chamber (the insert).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Remove the insert and wipe off the non-migrated cells from the top surface.

-

Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition of cell migration against the log concentration of the antagonist.

-

In Vivo Experimental Protocol

1. Thioglycollate-Induced Peritonitis Model

-

Objective: To evaluate the in vivo efficacy of the CCR2 antagonist in inhibiting monocyte recruitment.

-

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Sterile 4% thioglycollate solution.

-

CCR2 antagonist (OB-004) formulated in a suitable vehicle.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

-

Antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-F4/80).

-

-

Procedure:

-

Administer the CCR2 antagonist or vehicle control to the mice via intraperitoneal (i.p.) or another appropriate route of administration at various doses.

-

After a predetermined time (e.g., 1 hour), induce peritonitis by i.p. injection of 1 mL of 4% thioglycollate solution.

-

At a specified time point post-thioglycollate injection (e.g., 24 or 48 hours), euthanize the mice.

-

Collect the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of ice-cold PBS.

-

Perform a total cell count of the peritoneal lavage fluid.

-

Stain the cells with fluorescently labeled antibodies against immune cell markers.

-

Analyze the cell populations, specifically quantifying the number of infiltrated monocytes/macrophages, using a flow cytometer.

-

Determine the dose-dependent effect of the CCR2 antagonist on monocyte trafficking into the peritoneum.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathways and experimental procedures described in this guide.

References

"Orion" Potential Therapeutic Applications: A Technical Guide

This technical guide provides an in-depth overview of the core therapeutic applications stemming from entities associated with the name "Orion," with a primary focus on the clinical-stage and marketed pharmaceutical products of This compound Corporation , a Finnish pharmaceutical company. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into mechanisms of action, experimental protocols of pivotal clinical trials, and quantitative data to support further research and development. The guide also briefly covers other entities bearing the "this compound" name in the therapeutic space.

This compound Corporation: Small Molecule Therapeutics

This compound Corporation has a long history of developing innovative pharmaceuticals. Their current therapeutic focus includes oncology, neurology, and respiratory diseases. This section details the technical specifications of their key therapeutic assets.

Darolutamide (Nubeqa®, ODM-201) - Oncology

Darolutamide is a second-generation, non-steroidal androgen receptor inhibitor (ARi) with a distinct chemical structure that limits its passage across the blood-brain barrier. It is approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).

Darolutamide exhibits a multi-faceted inhibition of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell growth and survival.[1][2] Its mechanism involves:

-

Competitive Inhibition: Darolutamide directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.[2]

-

Inhibition of Nuclear Translocation: It prevents the activated AR from moving from the cytoplasm into the cell nucleus.[1][3]

-

Inhibition of DNA Binding: Darolutamide blocks the binding of the activated AR to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of AR target genes.[3]

-

Activity Against AR Mutants: Darolutamide has shown efficacy against certain AR mutants that can confer resistance to other anti-androgen therapies.[4]

The following diagram illustrates the signaling pathway of the androgen receptor and the points of inhibition by darolutamide.

The following table summarizes the in vitro potency of darolutamide and its metabolites against the androgen receptor.

| Compound | Target | Assay Type | Cell Line/Receptor Source | IC50 (nM) | Ki (nM) | Reference |

| Darolutamide | Wild-Type AR | Luciferase Reporter Gene Assay | AR-HEK293 cells | 26 | - | [3] |

| Darolutamide | Wild-Type AR | Competitive AR Binding Assay | Not Specified | - | 11 | [5] |

| (S,R)-darolutamide | Wild-Type AR | Cell-based Transactivation Assay | - | 70 ± 30 | - | [4] |

| (S,S)-darolutamide | Wild-Type AR | Cell-based Transactivation Assay | - | 120 ± 20 | - | [4] |

| Keto-darolutamide | Wild-Type AR | Cell-based Transactivation Assay | - | 120 ± 30 | - | [4] |

ARAMIS Trial (NCT02200614)

-

Objective: To evaluate the efficacy and safety of darolutamide in men with high-risk non-metastatic castration-resistant prostate cancer (nmCRPC).[6][7]

-

Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.[6][7]

-

Patient Population: Approximately 1,500 patients with nmCRPC and a prostate-specific antigen doubling time (PSADT) of 10 months or less.[7][8]

-

Intervention: Patients were randomized in a 2:1 ratio to receive either 600 mg of darolutamide orally twice daily or a matching placebo, in addition to continuing androgen deprivation therapy (ADT).[7][8]

-

Key Secondary Endpoints: Overall survival (OS), time to pain progression, time to first cytotoxic chemotherapy, and time to first symptomatic skeletal event (SSE).[8]

ARANOTE Trial (NCT04736199)

-

Objective: To assess the efficacy and safety of darolutamide in combination with ADT in patients with metastatic hormone-sensitive prostate cancer (mHSPC).[9][10]

-

Design: A randomized, double-blind, placebo-controlled Phase III study.[9][10]

-

Intervention: Patients were randomized 2:1 to receive 600 mg of darolutamide twice daily or a matching placebo, both in combination with ADT.[9][11]

-

Primary Endpoint: Radiological progression-free survival (rPFS).[9][10]

The workflow for a typical Phase III clinical trial like ARAMIS or ARANOTE is depicted below.

Levosimendan (Simdax®) - Cardiovascular

Levosimendan is a calcium sensitizer used for the short-term treatment of acutely decompensated severe chronic heart failure.

Levosimendan has a dual mechanism of action:

-

Calcium Sensitization: It increases the sensitivity of cardiac troponin C to calcium, which enhances cardiac contractility without significantly increasing intracellular calcium concentration and myocardial oxygen demand.[12][13]

-

Vasodilation: Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation and a reduction in both preload and afterload.[14]

This dual action improves cardiac function and hemodynamics in patients with acute heart failure.

The signaling pathway for Levosimendan is illustrated in the diagram below.

The following table presents the binding affinity of levosimendan to its target.

| Compound | Target Complex | Dissociation Constant (KD) (mM) | Reference |

| Levosimendan | cNTnC(C35S/C84S)·Ca2+·cTnI147−163 | 8 | [15] |

| Levosimendan | cNTnC(C35S/C84S)·Ca2+·cTnI144−163 | 0.7 | [15] |

REVIVE II Trial

-

Objective: To evaluate the efficacy and safety of levosimendan in patients with acute decompensated heart failure.[16]

-

Design: A randomized, double-blind, placebo-controlled trial.[16]

-

Patient Population: 600 patients hospitalized for worsening heart failure with a left ventricular ejection fraction of ≤ 35% and dyspnea at rest despite intravenous diuretics.[17]

-

Intervention: Patients were randomized to receive a 24-hour infusion of levosimendan (6-12 µg/kg bolus followed by 0.1-0.2 µg/kg/min infusion) or a matching placebo, in addition to standard care.[16][17]

-

Primary Endpoint: A composite of clinical signs and symptoms of acute decompensated heart failure over 5 days.[17]

LION-HEART Trial (NCT01536132)

-

Objective: To assess the efficacy and safety of intermittent intravenous administration of levosimendan in outpatients with advanced chronic heart failure.[18][19]

-

Design: A multicenter, randomized, double-blind, placebo-controlled trial.[18][19]

-

Patient Population: 69 outpatients with advanced chronic heart failure.[18][20]

-

Intervention: Patients were randomized 2:1 to receive a 6-hour intravenous infusion of levosimendan (0.2 µg/kg/min without bolus) or placebo every 2 weeks for 12 weeks.[18][19]

-

Primary Endpoint: Effect on serum concentrations of N-terminal pro-B-type natriuretic peptide (NT-proBNP).[19]

ODM-208 (Opevesostat/MK-5684) - Oncology

ODM-208 is an investigational, oral, non-steroidal, and selective inhibitor of the CYP11A1 enzyme, being developed for the treatment of hormone-dependent cancers like prostate cancer.

ODM-208 targets the first and rate-limiting step in steroid biosynthesis, the conversion of cholesterol to pregnenolone, which is catalyzed by the CYP11A1 enzyme.[21][22] By inhibiting CYP11A1, ODM-208 is designed to suppress the production of all steroid hormones and their precursors that can activate the androgen receptor signaling pathway.[23][24] This comprehensive inhibition of steroidogenesis is a novel approach to treating castration-resistant prostate cancer.

The steroidogenesis pathway and the point of inhibition by ODM-208 are shown below.

OMAHA1 Trial (NCT06136624)

-

Objective: To evaluate ODM-208/MK-5684 in combination with hormone replacement therapy (HRT) in patients with later-line metastatic castration-resistant prostate cancer (mCRPC).[23][25]

-

Patient Population: Approximately 1,200 patients who have failed one prior new hormonal agent (NHA) and one or two prior taxane-based chemotherapies.[23][25]

-

Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or an alternative NHA (abiraterone or enzalutamide).[23][26]

-

Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS), stratified by AR ligand-binding domain (LBD) mutation status.[23][24]

OMAHA2a Trial (NCT06136650)

-

Objective: To evaluate ODM-208/MK-5684 plus HRT in patients with front-line mCRPC.[23][25]

-

Patient Population: An estimated 1,500 patients who have failed one prior NHA.[23][25]

-

Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or a physician's choice of NHA.[23][25]

-

Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS), stratified by AR LBD mutation status.[23][26]

Other "this compound" Entities in the Therapeutic Landscape

It is important to distinguish this compound Corporation from other life science companies that share the "this compound" name.

This compound Therapeutics

This compound Therapeutics is a biotechnology company focused on RNA therapeutics. Their proprietary GENESYS™ delivery platform utilizes bio-inspired lipopeptides to package and deliver RNA drug payloads. This platform is designed to be agnostic to the nucleic acid payload and aims to provide safe and targeted delivery to tissues that have been challenging to reach with other technologies.

This compound Biotechnology

This compound Biotechnology is a company dedicated to the discovery and development of therapeutics targeting G Protein-Coupled Receptors (GPCRs). They are developing candidates against novel obesity targets and leveraging their proprietary PROcisionX™ discovery platform to engineer analogs of natural ligands with optimized pharmacological properties.

Conclusion

The "this compound" name is associated with significant innovation in the therapeutic landscape, with this compound Corporation being a major contributor through its development of small molecule drugs for oncology and cardiovascular diseases. The detailed mechanistic understanding and robust clinical evaluation of drugs like darolutamide and levosimendan, along with the promising pipeline including ODM-208, underscore the potential for continued advancements in patient care. The distinct technological platforms of this compound Therapeutics and this compound Biotechnology further highlight the diverse approaches being taken to address unmet medical needs under the "this compound" banner. This guide provides a foundational technical overview to aid researchers and drug development professionals in their understanding of these important therapeutic endeavors.

References

- 1. Further evidence for the cardiac troponin C mediated calcium sensitization by levosimendan: structure-response and binding analysis with analogs of levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Principal Investigator for ARAMIS Study – this compound Initiate Phase III Trial of ODM-201 in Men with High-Risk Non-Metastatic Castration-Resistant Prostate Cancer | Professor Nikhil Vasdev [nvasdevurology.com]

- 7. ascopubs.org [ascopubs.org]

- 8. ascopubs.org [ascopubs.org]

- 9. Darolutamide receives EU approval in third indication for patients with advanced prostate cancer [orionpharma.com]

- 10. Inside information: Phase III ARANOTE trial of darolutamide in combination with androgen deprivation therapy in men with metastatic hormone-sensitive prostate cancer meets primary endpoint [orionpharma.com]

- 11. U.S. FDA approves third indication of darolutamide for patients with advanced prostate cancer [orionpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. Cardiac troponin C as a target protein for a novel calcium sensitizing drug, levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Defining the Binding Site of Levosimendan and Its Analogues in a Regulatory Cardiac Troponin C−Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. REVIVE II - American College of Cardiology [acc.org]

- 17. login.medscape.com [login.medscape.com]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. Efficacy and safety of intermittent intravenous outpatient administration of levosimendan in patients with advanced heart failure: the LION-HEART multicentre randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medscape.com [medscape.com]

- 21. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. This compound and MSD Announce Initiation of Two Phase 3 Trials Evaluating ODM-208/MK5684 in Certain Patients with Metastatic Castration-Resistant Prostate Cancer [orionpharma.com]

- 24. merck.com [merck.com]

- 25. Initiation of Phase 3 Trials for ODM-208/MK5684 in mCRPC Patients [synapse.patsnap.com]

- 26. This compound and MSD announce two Phase III trials to evaluate ODM-208/MK5684 in patients with metastatic castration-resistant prostate cancer [manufacturingchemist.com]

Methodological & Application

"Orion" in Experimental Cell Culture: Navigating a Multifaceted Term

The term "Orion" in the context of experimental cell culture and drug development is multifaceted, referring to a diverse range of entities from a fruit fly protein to sophisticated drug discovery software and advanced imaging platforms. This ambiguity means a standardized experimental protocol for an "this compound" compound cannot be provided without further specificity. Below we detail the various applications and entities encompassed by the term "this compound" in the scientific research landscape.

This compound: The Chemokine-Like Protein in Drosophila

In the field of developmental biology, this compound refers to a chemokine-like protein in Drosophila melanogaster that plays a crucial role in the remodeling of the nervous system.[1] This protein is involved in tagging axons for elimination by glial cells, a critical process for establishing correct neural circuits. The signaling pathway of the this compound protein is an area of active research, with studies suggesting it may activate different pathways depending on its presentation (e.g., soluble or bound to other molecules) to glial cells.[1] The Draper receptor is a known receptor for this compound in certain neurons.[1]

Signaling Pathway of Drosophila this compound Protein

The proposed signaling mechanism involves the presentation of this compound by neurons to glial cells, which then initiates a phagocytic response. The mode of this compound presentation is hypothesized to act as a switch, modulating the subsequent intracellular signaling in glia.

Figure 1: Proposed signaling of the this compound protein in Drosophila neuronal remodeling.

This compound: A Suite of Computational Tools for Drug Discovery

In the realm of computational chemistry and drug development, this compound is a comprehensive, cloud-based software suite from OpenEye Scientific.[2] This platform provides a wide array of tools for small molecule discovery, from hit identification to lead optimization.[2] It includes functionalities for machine learning, structural biology, and large-scale compound clustering.[2] this compound features guided workflows, referred to as "Floes," that automate complex computational tasks.[2][3]

This compound Permeability Workflow

A notable application within the this compound suite is the permeability workflow, which models a drug candidate's ability to cross cellular membranes.[4] This is a critical parameter for determining a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. The workflow utilizes sophisticated force fields and molecular dynamics simulations to provide insights into the mechanism of permeation.[4]

Figure 2: Computational workflow for predicting membrane permeability using the this compound platform.

This compound as a Brand in Life Sciences and Pharmaceuticals

The name "this compound" is also associated with several entities in the pharmaceutical and life sciences industries, which can be a source of confusion.

-

This compound Pharma: A Finnish pharmaceutical company with a focus on oncology research and development.[5] Their research encompasses immuno-oncology, cancer genomics, and antibody-drug conjugates.[5][6][7]

-

This compound Core: The Oncology Research and Immuno-mONitoring (this compound) core facility at the MD Anderson Cancer Center provides services for cancer research. A standard operating procedure from this core details the preparation of cell culture supernatants for Luminex soluble factor analysis.[8]

-

This compound Platform (RareCyte): This is a high-plex, whole-slide imaging platform for spatial biology.[9][10] It allows for the simultaneous detection of numerous protein biomarkers in tissue sections, providing insights into the spatial organization of cells within the tumor microenvironment.[11][12][13][14]

-

Orionis Biosciences: A life sciences company that is developing conditionally active drug modalities. Their clinical-stage candidate, ORB-011, is a targeted interferon immunotherapy.[15]

-

This compound Therapeutics: An RNA therapeutics company developing a novel delivery platform called GENESYS™.[16]

Oridonin: A Natural Compound with a Similar Name

It is also worth noting the natural compound Oridonin , which, due to its similar name, could be mistaken for "this compound." Oridonin has been studied for its anti-cancer properties, including its ability to induce apoptosis and autophagy in cancer cells.[17] Its mechanisms of action involve signaling pathways such as LKB1/AMPK.[17]

Conclusion

The term "this compound" is not associated with a single, specific chemical compound for which a universal cell culture protocol exists. Instead, it represents a diverse collection of biological molecules, computational platforms, corporate entities, and research infrastructure. Researchers and scientists seeking information on "this compound" must carefully consider the context to identify the specific entity of interest. For those interested in the experimental protocols related to the various "this compound" entities, it is recommended to consult literature specific to the Drosophila protein, the this compound software suite, or the research output of the respective companies and core facilities.

References

- 1. probiologists.com [probiologists.com]

- 2. eyesopen.com [eyesopen.com]

- 3. Tutorial Overview — this compound Workflows 2025.4.1 documentation [docs.eyesopen.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Oncology [orionpharma.com]

- 6. Fighting cancer with the immune system [orionpharma.com]

- 7. Genetic information helps develop new cancer drugs [orionpharma.com]

- 8. content.ilabsolutions.com [content.ilabsolutions.com]

- 9. rarecyte.com [rarecyte.com]

- 10. Shooting for multiplexed pathology with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. rarecyte.com [rarecyte.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. orionisbio.com [orionisbio.com]

- 16. orionthx.com [orionthx.com]

- 17. researchgate.net [researchgate.net]

Application Notes & Protocols: A Comparative Guide to Protein Analysis Using the Orion Platform for Spatial Biology and Fluorescent Western Blotting

Introduction

For researchers, scientists, and drug development professionals, the precise analysis of protein expression is fundamental to understanding cellular biology, disease pathology, and therapeutic efficacy. While Western blotting has long been a cornerstone for protein quantification, advanced techniques are continually being developed to provide deeper biological insights. This document clarifies the application of the "Orion" platform in protein analysis and provides a detailed protocol for a comparable advanced technique, Fluorescent Western Blotting.

It is important to note that the "this compound" platform is not a reagent or a direct component of the Western blot workflow. Instead, the This compound Platform by RareCyte is a sophisticated, high-plex fluorescence imaging system designed for spatial biology . It allows for the simultaneous detection and localization of numerous proteins within the morphological context of a tissue sample. In contrast, Western blotting quantifies the total amount of a specific protein in a homogenized sample (lysate), providing no information about its spatial distribution within the original tissue.

This guide will first detail the principles and workflow of the this compound platform for spatial biology and then provide a comprehensive protocol for Fluorescent Western Blotting, a technique that offers multiplexing capabilities within the Western blot framework.

Part 1: The this compound Platform for Spatial Biology

The this compound platform is a benchtop instrument that enables high-plex, whole-slide fluorescence imaging, allowing researchers to analyze the spatial relationships between different cell types and protein biomarkers in tissues.[1][2] This is particularly valuable in fields like immuno-oncology, where understanding the tumor microenvironment is critical.[3]

Core Applications:

-

Deep Phenotyping of Cells: Simultaneously identify and classify multiple cell types within a single tissue section based on their protein expression profiles.[2]

-

Spatial Analysis of Tissue Microenvironments: Map the precise location and interaction of different cells, such as immune cells in relation to tumor cells.[1]

-

Subcellular Localization: Determine the location of proteins within cellular compartments.

-

Biomarker Discovery: Identify novel spatial biomarkers with potential clinical significance.[4]

Experimental Workflow for the this compound Platform

The this compound workflow is designed to be compatible with standard pathology practices, using formalin-fixed paraffin-embedded (FFPE) or frozen tissue sections on standard glass slides.[1][4] A key advantage is that it employs a single, one-step staining process for multiple antibodies, which preserves tissue integrity compared to cyclical methods that involve stripping and re-probing.[2]

Data Presentation: this compound Platform vs. Western Blot

The data generated by the this compound platform is fundamentally different from that of a Western blot.

| Feature | This compound Platform (Spatial Biology) | Western Blot |

| Sample Type | FFPE or frozen tissue sections on slides | Cell or tissue lysate (homogenized) |

| Primary Output | High-resolution, multi-channel images | Digital image of a membrane with protein bands |

| Data Type | Quantitative, single-cell data with spatial coordinates | Semi-quantitative or quantitative data on total protein levels |

| Key Information | Protein localization, cell-cell interactions, tissue architecture | Protein abundance, molecular weight, presence of isoforms |

| Multiplexing | High-plex (up to 20 proteins simultaneously)[2] | Low-plex (typically 1-3 proteins) |

Part 2: Fluorescent Western Blotting Protocol

Fluorescent Western blotting is an advanced immunodetection technique that offers several advantages over traditional chemiluminescent methods, including higher sensitivity, a wider dynamic range, and the ability to perform multiplex detection on a single blot.[5][6] This allows for the simultaneous quantification of a protein of interest and a loading control without the need for stripping and re-probing.

Signaling Pathway of Fluorescent Detection

In this method, secondary antibodies are conjugated to fluorophores. An imager with specific lasers or light sources excites these fluorophores, and detectors capture the emitted light at distinct wavelengths.

Detailed Experimental Protocol

This protocol outlines the key steps for performing a two-color fluorescent Western blot.

A. Sample Preparation and Gel Electrophoresis

-

Prepare Lysates: Lyse cells or tissues in an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to quantify the protein concentration in each lysate.

-

Prepare Samples for Loading: Dilute 20-30 µg of protein from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Load the samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder. Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom.

B. Protein Transfer

-

Prepare for Transfer: Soak the gel, nitrocellulose or low-fluorescence PVDF membranes, and filter paper in transfer buffer. If using PVDF, pre-wet the membrane in methanol for 30 seconds.

-

Assemble Transfer Stack: Assemble the gel and membrane in a transfer apparatus according to the manufacturer's instructions (wet or semi-dry transfer).

-

Transfer Proteins: Perform the transfer. Typical conditions for a wet transfer are 100V for 60-90 minutes.

C. Immunodetection

-

Blocking: After transfer, place the membrane in a clean container and add a blocking buffer (e.g., Intercept® (TBS) Blocking Buffer). Incubate for 1 hour at room temperature with gentle agitation.[7] Note: Avoid milk or other blockers with potential autofluorescence.

-

Primary Antibody Incubation:

-

Prepare a solution of primary antibodies in antibody diluent (e.g., Intercept T20 Antibody Diluent). For multiplexing, use primary antibodies raised in different species (e.g., Rabbit anti-Target and Mouse anti-Loading Control).

-

Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Pour off the primary antibody solution.

-

Wash the membrane 4 times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20) at room temperature.[7]

-

-

Secondary Antibody Incubation:

-

Prepare a solution of fluorophore-conjugated secondary antibodies. Use antibodies that correspond to the primary antibody species and have spectrally distinct fluorophores (e.g., IRDye® 800CW anti-Rabbit and IRDye® 680RD anti-Mouse). Protect this solution from light.

-

Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.

-

-

Final Washes:

-

Pour off the secondary antibody solution.

-

Wash the membrane 4 times for 5 minutes each with TBST at room temperature, protected from light.

-

Perform a final brief rinse with TBS (without Tween-20) to remove residual detergent.

-

D. Imaging and Data Analysis

-

Imaging: Place the dry membrane on the glass surface of a compatible digital imaging system (e.g., LI-COR Odyssey®).

-

Acquire Image: Scan the membrane in the appropriate channels (e.g., 700 nm and 800 nm). Adjust the exposure to maximize signal without saturation.

-

Data Analysis: Use appropriate software to quantify the band intensities. Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.

Quantitative Data Summary

The final output of a fluorescent Western blot allows for precise quantification. The data is typically presented as a ratio of the target protein's signal to a loading control's signal.

| Sample ID | Target Protein (800 nm Channel Intensity) | Loading Control (700 nm Channel Intensity) | Normalized Intensity (Target / Control) |

| Control 1 | 150,000 | 450,000 | 0.33 |

| Control 2 | 165,000 | 460,000 | 0.36 |

| Treated 1 | 450,000 | 455,000 | 0.99 |

| Treated 2 | 480,000 | 465,000 | 1.03 |

While both the this compound Platform and Fluorescent Western Blotting utilize antibodies and fluorescence for protein detection, they answer fundamentally different biological questions. The this compound platform provides indispensable spatial context, revealing the cellular architecture of tissues, while fluorescent Western blotting offers a robust and quantitative method for measuring changes in total protein expression levels in a sample. The choice of technique depends entirely on the specific research question being addressed. For professionals in drug development and research, understanding the capabilities and limitations of each method is crucial for generating meaningful and actionable data.

References

Application Notes and Protocols for "Compound Orion" in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a generalized framework for conducting preclinical animal studies with a novel investigational compound, referred to herein as "Compound Orion." The specific dosages, experimental designs, and endpoints must be adapted based on the compound's known in vitro properties, mechanism of action, and the specific research question. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction

Compound this compound is a novel small molecule inhibitor of the hypothetical "Kinase X" (KX), a key enzyme implicated in the "Pathfinder" signaling pathway, which is frequently dysregulated in various cancer models. These application notes provide a comprehensive guide for the initial in vivo evaluation of Compound this compound, including protocols for determining the maximum tolerated dose (MTD), assessing pharmacokinetic properties, and evaluating preliminary anti-tumor efficacy in a murine xenograft model.

Quantitative Data Summary

The following tables are templates for summarizing key quantitative data from preclinical studies of Compound this compound.

Table 1: Maximum Tolerated Dose (MTD) Study Summary

| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Number of Toxic-Dose Related Deaths | MTD Determination |